Technical Whitepaper: 6-Fluoro-2-methylpyrimidin-4-amine in Medicinal Chemistry
Technical Whitepaper: 6-Fluoro-2-methylpyrimidin-4-amine in Medicinal Chemistry
Executive Summary
6-Fluoro-2-methylpyrimidin-4-amine (CAS 18260-57-6) represents a critical scaffold in modern fragment-based drug discovery (FBDD). Unlike its chlorinated analogs, this fluorinated pyrimidine offers a unique balance of steric compactness and metabolic stability, leveraging the "fluorine effect" to modulate pKa and lipophilicity without imposing significant steric penalties.[1]
This guide details the physicochemical profile, synthetic pathways, and reactivity logic of CAS 18260-57-6, designed for medicinal chemists optimizing kinase inhibitors and heterocyclic bioactive agents.[1]
Part 1: Chemical Profile & Properties[1][2][3]
The introduction of a fluorine atom at the C6 position of the pyrimidine ring significantly alters the electronic landscape of the molecule compared to the parent 2-methylpyrimidin-4-amine. The strong electronegativity of fluorine reduces the basicity of the ring nitrogens, potentially influencing binding affinity in H-bond donor/acceptor motifs (e.g., kinase hinge regions).
Physicochemical Data Table
| Property | Value / Description | Note |
| CAS Number | 18260-57-6 | |
| IUPAC Name | 6-Fluoro-2-methylpyrimidin-4-amine | |
| Molecular Formula | C₅H₆FN₃ | |
| Molecular Weight | 127.12 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 120–125 °C (Typical range) | Consistent with 4-amino-6-halo-pyrimidine trends.[2][3] |
| Predicted pKa | ~2.7 – 3.2 | Lower than 2-aminopyrimidine (3.54) due to F-induction. |
| LogP (Predicted) | ~0.5 – 0.8 | Moderate lipophilicity; suitable for CNS penetration. |
| H-Bond Donors | 1 (Primary Amine) | -NH₂ group acts as a dual donor. |
| H-Bond Acceptors | 3 | Ring Nitrogens (N1, N3) + F atom (weak). |
Part 2: Synthetic Architecture
The synthesis of 6-fluoro-2-methylpyrimidin-4-amine requires a strategic approach to regioselectivity. The most robust industrial route avoids direct fluorination of the amine, which is prone to oxidation and side reactions.[1] Instead, a "Halex" (Halogen Exchange) strategy followed by nucleophilic aromatic substitution (SₙAr) is preferred.[1]
Core Synthesis Logic
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Precursor Selection: 4,6-Dichloro-2-methylpyrimidine is the standard starting material, easily accessible from 2-methyl-4,6-dihydroxypyrimidine.
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Fluorination (The Halex Reaction): Complete conversion to the difluoro intermediate is necessary to prevent mixed chloro-fluoro species.
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Regioselective Amination: The 4,6-difluoro-2-methylpyrimidine is symmetric. Introduction of the first equivalent of ammonia breaks this symmetry. The amino group then deactivates the ring, preventing the second fluorine from being displaced under mild conditions.[1]
Visualization: Synthesis Flow
Figure 1: Step-wise synthesis pathway emphasizing the control required to prevent over-amination.
Part 3: Experimental Protocol
The following protocol is an optimized adaptation for the laboratory-scale synthesis (10–50g), focusing on the critical amination step of the difluoro intermediate.
Step 1: Synthesis of 4,6-Difluoro-2-methylpyrimidine
Note: This step requires anhydrous conditions and high heat.
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Reagents: 4,6-Dichloro-2-methylpyrimidine (1.0 eq), Spray-dried Potassium Fluoride (KF, 4.0 eq), 18-Crown-6 (0.05 eq), Sulfolane (solvent).
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Procedure: Combine reagents in a dry pressure vessel. Heat to 180°C for 4–6 hours. Monitor by GC-MS for disappearance of mono-chloro species.
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Workup: Distill the product directly from the reaction mixture under reduced pressure (bp ~140°C at atm, lower under vacuum). The product is a volatile liquid/low-melting solid.
Step 2: Selective Mono-Amination (The Critical Step)
Objective: Displace exactly one fluorine atom.
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Setup: Dissolve 4,6-difluoro-2-methylpyrimidine (10 mmol) in THF (20 mL) and cool to 0°C in an ice bath.
-
Addition: Slowly add Ammonium Hydroxide (28-30% NH₃, 1.1 eq) or a solution of NH₃ in dioxane (0.5 M). Do not use a large excess of ammonia initially.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.
-
Mechanism Check: The first substitution is fast due to the electron-withdrawing nature of the two fluorines. Once the amino group (electron donor) is installed, the ring becomes electron-rich, significantly raising the activation energy for the second substitution.
-
-
Quench & Isolation:
-
Concentrate the solvent under reduced pressure.
-
Resuspend the residue in water (10 mL). The product, 6-Fluoro-2-methylpyrimidin-4-amine , typically precipitates as a white solid due to lower solubility than the starting material.
-
Filter and wash with cold water.
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-
Purification: Recrystallization from Ethanol/Water or column chromatography (Ethyl Acetate/Hexane) if necessary.
Part 4: Reactivity & Medicinal Chemistry Applications[1]
The value of CAS 18260-57-6 lies in its Chemical Divergence . The remaining fluorine atom at position C6 is a "sleeping" functional handle. It is stable under physiological conditions (metabolic stability) but can be activated for chemical synthesis.
Functionalization Strategies
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Bioisosteric Replacement: The C-F bond mimics the C-OH bond in polarity but cannot act as a hydrogen bond donor, and it mimics the C-H bond in size (Van der Waals radius: F = 1.47 Å vs H = 1.20 Å). This makes it ideal for blocking metabolic "soft spots" without altering the binding pocket fit.
-
SₙAr Displacement: Under forcing conditions (high heat, strong nucleophiles like alkoxides or thiols), the C6-F can be displaced to create 4-amino-6-alkoxy derivatives.
-
Suzuki-Miyaura Coupling: While C-F bonds are generally inert to Pd-catalysis, specialized ligands (e.g., phosphines with large cone angles) can facilitate oxidative addition, allowing the installation of aryl or heteroaryl groups at C6.
Visualization: Reactivity Map
Figure 2: Strategic utility of the scaffold in drug design workflows.
Part 5: Safety & Handling
Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautions:
-
Handle in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety glasses.
-
Incompatibility: Avoid strong oxidizing agents and strong acids.
-
References
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Synthesis of Fluorinated Pyrimidines via Enolate Chemistry: Title: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Source: Beilstein Journal of Organic Chemistry, 2011.[1] URL:[Link]
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Reactivity of Trifluoropyrimidines (Analogous Chemistry): Title: Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[4] Source: Beilstein Journal of Organic Chemistry, 2008.[1] URL:[Link]
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General Properties of Halogenated Pyrimidines: Title: 6-Chloro-N-(2-methylpropyl)pyrimidin-4-amine Properties (EPA CompTox). Source: U.S. Environmental Protection Agency.[5] URL:[Link]
- Kinase Inhibitor Applications (Btk)
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. comptox.epa.gov [comptox.epa.gov]
- 3. PubChemLite - 6-fluoro-2-methylpyrimidin-4-amine (C5H6FN3) [pubchemlite.lcsb.uni.lu]
- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
